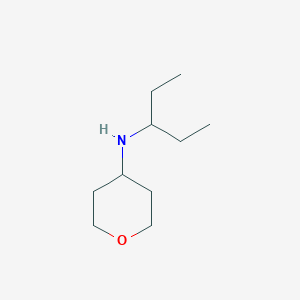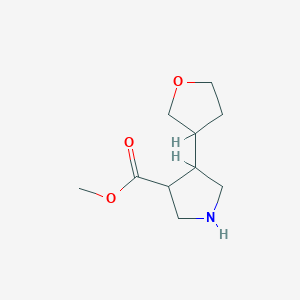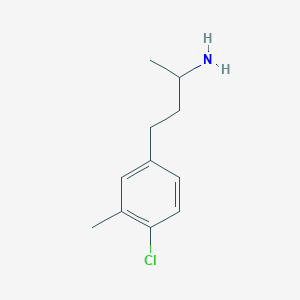![molecular formula C14H20N2O7S B15273594 Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate CAS No. 731002-02-1](/img/structure/B15273594.png)
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a diethylsulfamoyl group, a nitrophenoxy group, and an ethyl acetate moiety. This compound is often used in pharmaceutical testing and research due to its specific chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate typically involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine, and TBTU as a coupling agent at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted ethyl acetate derivatives.
科学的研究の応用
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
作用機序
The mechanism of action of Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate involves its interaction with specific molecular targets. The diethylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenoxy group may participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties.
Methyl butyrate: Another ester with comparable structural features.
Ethyl benzoate: An ester with a benzene ring, similar in reactivity.
Uniqueness
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its diethylsulfamoyl and nitrophenoxy groups make it distinct from simpler esters, providing unique opportunities for research and application .
特性
CAS番号 |
731002-02-1 |
|---|---|
分子式 |
C14H20N2O7S |
分子量 |
360.38 g/mol |
IUPAC名 |
ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate |
InChI |
InChI=1S/C14H20N2O7S/c1-4-15(5-2)24(20,21)11-7-8-13(12(9-11)16(18)19)23-10-14(17)22-6-3/h7-9H,4-6,10H2,1-3H3 |
InChIキー |
TZEQFXLNTIIJOR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)OCC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


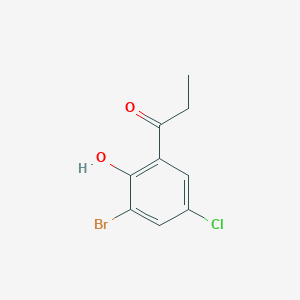
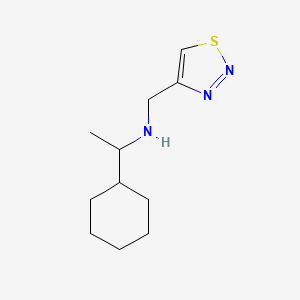
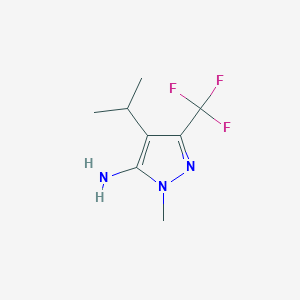

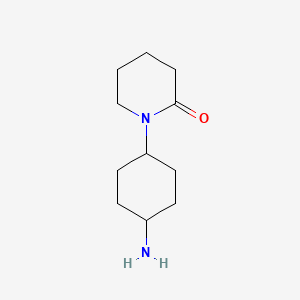

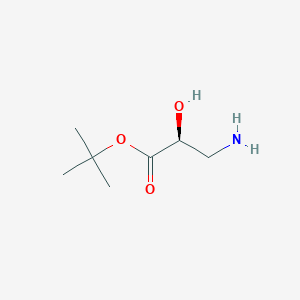
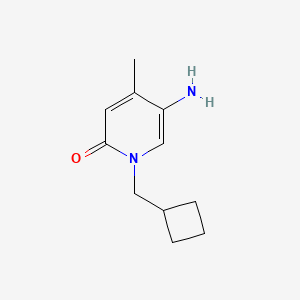
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
